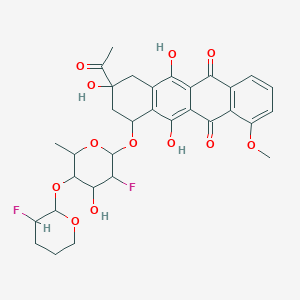

Dfftp-daunomycinone

Description

Without structural or functional details, further analysis is speculative.

Properties

CAS No. |

141291-21-6 |

|---|---|

Molecular Formula |

C32H34F2O12 |

Molecular Weight |

648.6 g/mol |

IUPAC Name |

9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3 |

InChI Key |

KBRJSDCEGMYOIM-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |

Synonyms |

7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer DFFTP-daunomycinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons cannot be made, the evidence highlights methodologies for analyzing structurally related compounds. For example:

(a) Structural Analogues (Diphenylamine Derivatives)

- discusses diphenylamine analogs (e.g., tofenamic acid) and their structural similarity to thyroid hormones (thyroxine, triiodothyronine) . If Dfftp-daunomycinone contains a diphenylamine moiety, comparisons might focus on: Electron-withdrawing/donating groups affecting solubility or receptor binding. Steric hindrance differences due to substituent placement. Bioactivity: Diphenylamine derivatives often exhibit anti-inflammatory or antiproliferative effects, which could parallel anthracycline mechanisms.

(b) Impurity Profiling (Ranitidine-Related Compounds)

- and 5 detail ranitidine impurities (e.g., nitroacetamide, diamine hemifumarate) . If this compound is a synthetic intermediate or impurity, comparisons might involve: Synthetic pathways: Byproducts or degradation products (e.g., nitro groups, sulfur-containing side chains). Analytical methods: HPLC or spectroscopic techniques for purity assessment.

(c) Regulatory Standards

- and 7 outline requirements for drug approval, including impurity testing and starting material characterization . This framework could guide quality control comparisons between this compound and approved analogs.

Hypothetical Data Table (Example)

If structural data were available, a comparison table might include:

| Parameter | This compound | Daunorubicin | Tofenamic Acid |

|---|---|---|---|

| Molecular Formula | (Unknown) | C₂₇H₂₉NO₁₀ | C₁₅H₁₂ClNO₂ |

| Mechanism of Action | (Unknown) | Topoisomerase II inhibition | COX inhibition |

| Solubility | (Unknown) | Hydrophilic | Lipophilic |

| Therapeutic Use | (Unknown) | Anticancer | Anti-inflammatory |

Critical Data Gaps

Structural Data: No evidence describes this compound's core structure or substituents.

Pharmacological Studies : Absence of bioactivity, toxicity, or efficacy data prevents functional comparisons.

Synthetic Routes: No information on synthesis or impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.